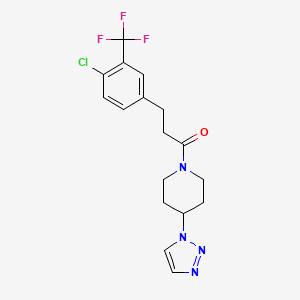

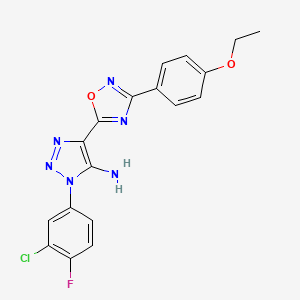

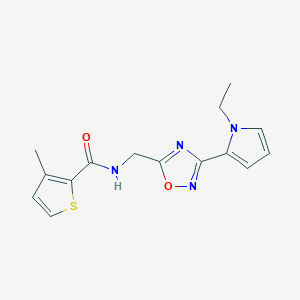

N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a thioacetamide derivative that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been investigated extensively.

Scientific Research Applications

Structure-Activity Relationships in Medicinal Chemistry

In medicinal chemistry, the design and synthesis of compounds for targeted biological activities are crucial. A study focused on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored various heterocycles, including the compound class to which N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide belongs. These compounds have shown promise in improving metabolic stability, a key factor in drug development (Stec et al., 2011).

Antimicrobial Activity

Antimicrobial resistance is a growing concern, and the development of new antimicrobials is of high priority. Research on the reactivity of acetamide derivatives, including N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, has led to the discovery of compounds with significant antimicrobial activity. These findings underscore the potential of such compounds in addressing the need for new antimicrobials (Fahim & Ismael, 2019).

Radiochemistry for Diagnostic Imaging

In radiochemistry, the synthesis of radiolabeled compounds for diagnostic imaging is an area of intense research. Studies on imidazo[1,2-α]pyridines, which share structural similarities with N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, have led to the development of potential probes for studying the peripheral benzodiazepine receptors using Single Photon Emission Computed Tomography (SPECT) (Katsifis et al., 2000).

Antioxidant Studies

The search for compounds with antioxidant properties is crucial for addressing oxidative stress-related diseases. Novel N-substituted benzyl/phenyl acetamides, akin to N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, have been synthesized and evaluated for their antioxidant activities. These studies offer insights into the potential therapeutic applications of such compounds (Ahmad et al., 2012).

Molecular Docking and In Vitro Screening

The integration of computational methods, such as molecular docking, with in vitro screening has become a staple in modern drug discovery. Compounds structurally related to N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide have been subjected to molecular docking and in vitro screening, revealing their potential as leads in the development of new therapeutic agents (Flefel et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazoles, which are known to have diverse biological activities . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazoles are known to interact with various targets in the cell, leading to changes in cellular processes . The compound’s interaction with its targets could lead to changes in cellular signaling, gene expression, or metabolic pathways.

Biochemical Pathways

The compound may affect various biochemical pathways, depending on its specific targets. Thiazoles have been found to influence a wide range of pathways, including those involved in cell growth, inflammation, and infection . The downstream effects of these changes could include alterations in cell behavior, immune response, or disease progression.

properties

IUPAC Name |

N-benzyl-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-12-18(25-13(2)20-12)15-8-9-17(22-21-15)24-11-16(23)19-10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJYKYHVKWYJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Benzoyloxy)methyl]-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl}methyl benzenecarboxylate](/img/structure/B2752907.png)

![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)

![4-Chloro-1-(2-chloro-6-methoxyquinolin-3-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2752911.png)

![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)

![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)